4-Ethoxy-1-methyl-2-nitrobenzene
Overview
Description
4-Ethoxy-1-methyl-2-nitrobenzene is an aromatic compound characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound is part of the broader class of nitrobenzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene typically involves the nitration of 4-ethoxy-1-methylbenzene. This process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is carefully monitored, and the product is purified through distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Reduction: 4-Ethoxy-1-methyl-2-aminobenzene.
Scientific Research Applications
4-Ethoxy-1-methyl-2-nitrobenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those involving nitroaromatic compounds.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-methyl-2-nitrobenzene primarily involves its interactions with electrophiles and nucleophiles due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the benzene ring less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4-Nitrotoluene: Similar structure but lacks the ethoxy group.
4-Ethoxynitrobenzene: Similar structure but lacks the methyl group.
2-Nitroanisole: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
4-Ethoxy-1-methyl-2-nitrobenzene is unique due to the combination of its ethoxy, methyl, and nitro groups, which confer distinct chemical properties and reactivity patterns. This combination allows for specific applications in synthesis and research that are not possible with other similar compounds .
Properties
IUPAC Name |
4-ethoxy-1-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMYNNHVBWPYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325525 | |
Record name | 4-ethoxy-1-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102871-92-1 | |
Record name | 4-ethoxy-1-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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